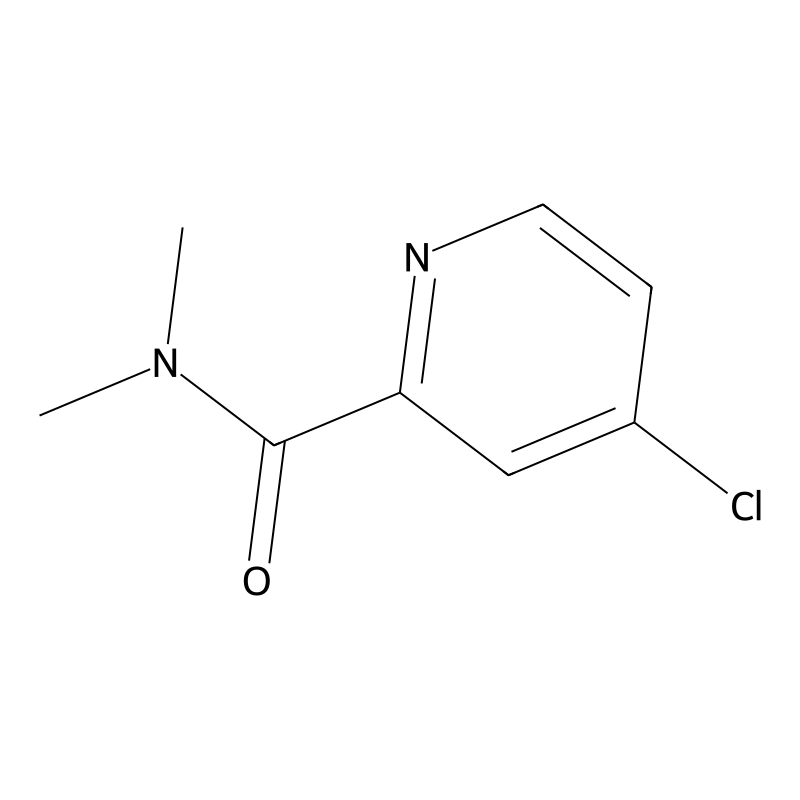

4-Chloro-N,N-dimethylpicolinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst for Organic Synthesis

Scientific Field: Organic Chemistry

Summary of Application: N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids, which could potentially include 4-chloro-N,N-dimethylpyridine-2-carboxamide, have been used as catalysts for the synthesis of indoles and 1H-tetrazoles.

Methods of Application: The method is environmentally friendly, requiring only minimum catalyst loading (0.2 equiv. for Fischer indole synthesis).

Results or Outcomes: The use of these catalysts has led to the facile synthesis of indoles and 1H-tetrazoles.

Nonlinear Optical Single Crystals

Scientific Field: Materials Science

Methods of Application: The crystal was developed by a slow evaporation method at 40 °C.

Results or Outcomes: The grown crystal was found to be thermally stable up to 115 °C and was identified as a soft material.

4-Chloro-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C₈H₉ClN₂O. It features a picolinamide structure, which is derived from picolinic acid, with a chlorine substituent at the 4-position and dimethyl groups attached to the nitrogen atom. This compound is characterized by its pale yellow color and is known for its various applications in organic synthesis and medicinal chemistry .

The primary synthetic route for 4-chloro-N,N-dimethylpicolinamide involves the chlorination of picolinic acid followed by nucleophilic substitution. The synthesis typically includes the following steps:

- Formation of 4-Chloropicolinoyl Chloride: Picolinic acid is treated with thionyl chloride or phosphorus oxychloride to form 4-chloropicolinoyl chloride.

- Nucleophilic Attack: This intermediate is then reacted with dimethylamine under controlled conditions to yield 4-chloro-N,N-dimethylpicolinamide. The reaction can be optimized by adjusting solvent types and reaction times to improve yield and reduce by-products .

4-Chloro-N,N-dimethylpicolinamide exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential as an anti-inflammatory agent and as a precursor in the synthesis of biologically active compounds. The compound has shown effectiveness against certain bacterial strains and may possess properties that inhibit viral replication .

The synthesis of 4-chloro-N,N-dimethylpicolinamide can be achieved through several methods, including:

- Using Thionyl Chloride: Picolinic acid reacts with thionyl chloride to produce 4-chloropicolinoyl chloride, which is then treated with dimethylamine.

- Phosphorus Oxychloride Method: This method can enhance yields by reducing reaction times and controlling temperatures more effectively than traditional methods using solely thionyl chloride .

General Reaction SchemetextPicolinic Acid + SOCl2 → 4-Chloropicolinoyl Chloride4-Chloropicolinoyl Chloride + Dimethylamine → 4-Chloro-N,N-dimethylpicolinamide

textPicolinic Acid + SOCl2 → 4-Chloropicolinoyl Chloride4-Chloropicolinoyl Chloride + Dimethylamine → 4-Chloro-N,N-dimethylpicolinamide

4-Chloro-N,N-dimethylpicolinamide finds applications in various fields, including:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs with anti-inflammatory and antibacterial properties.

- Agriculture: Potentially utilized in the development of agrochemicals.

- Chemical Research: Acts as a reagent in organic synthesis for constructing complex molecules .

Several compounds share structural similarities with 4-chloro-N,N-dimethylpicolinamide, including:

- N,N-Dimethylpicolinamide: Lacks the chlorine substituent, potentially altering its biological activity.

- 4-Chloro-N,N-diethylpicolinamide: Similar structure but with ethyl groups instead of methyl, which may affect solubility and reactivity.

- 3-Aryl-1,2,4-oxadiazole Derivatives: These compounds have shown activity against human rhinovirus and may share some mechanistic pathways with 4-chloro-N,N-dimethylpicolinamide .

Comparison TableCompound Structure Features Biological Activity 4-Chloro-N,N-dimethylpicolinamide Chlorine at 4-position, dimethyl groups Anti-inflammatory properties N,N-Dimethylpicolinamide No chlorine substituent Varies, less potent 4-Chloro-N,N-diethylpicolinamide Ethyl groups instead of methyl Potentially different activity 3-Aryl-1,2,4-oxadiazole Derivatives Aryl group substitutions Active against rhinovirus

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-N,N-dimethylpicolinamide | Chlorine at 4-position, dimethyl groups | Anti-inflammatory properties |

| N,N-Dimethylpicolinamide | No chlorine substituent | Varies, less potent |

| 4-Chloro-N,N-diethylpicolinamide | Ethyl groups instead of methyl | Potentially different activity |

| 3-Aryl-1,2,4-oxadiazole Derivatives | Aryl group substitutions | Active against rhinovirus |

Traditional Chlorination and Nucleophilic Substitution Approaches

The synthesis of 4-chloro-N,N-dimethylpicolinamide typically involves a two-step process: chlorination of picolinic acid followed by nucleophilic substitution with dimethylamine.

Step 1: Chlorination of Picolinic Acid

Picolinic acid undergoes chlorination to form 4-chloropicolinoyl chloride. Early methods employed SOCl₂ alone, requiring prolonged reaction times (28 hours) and elevated temperatures (100°C), yielding 76% of the chlorinated intermediate. Modern optimizations incorporate POCl₃ as a co-reagent, reducing reaction time to 15 hours at 85°C and improving yields to 93.2%.

Key Reaction Conditions

| Reagent System | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| SOCl₂ | Chlorobenzene | 100°C | 28 | 76 |

| SOCl₂ + POCl₃ | Chlorobenzene | 85°C | 15 | 93.2 |

Step 2: Nucleophilic Substitution with Dimethylamine

The chlorinated intermediate reacts with dimethylamine to form the final product. Traditional methods used triethylamine as a base, requiring 28 hours at room temperature with modest yields (78.2%). Substituting K₂CO₃ significantly improves efficiency:

- Reaction time: Reduced to 4.5 hours at 0°C.

- Yield: Increased to 86% for 4-chloro-N,N-dimethylpicolinamide.

Nucleophilic Substitution Optimization

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | THF | RT | 28 | 78.2 |

| K₂CO₃ | CH₂Cl₂ | 0°C | 4.5 | 86 |

Modern Innovations in One-Pot Synthesis and Catalytic Efficiency

While direct one-pot synthesis of 4-chloro-N,N-dimethylpicolinamide remains unreported, catalytic systems and green chemistry principles have advanced related methodologies:

Electrocatalytic Dechlorination:

A method for selective dechlorination of chloropicolinic acid using noble metal-modified electrodes achieves ≥95% selectivity and ≥83% current efficiency. Though not directly applicable to picolinamide synthesis, this approach highlights electrochemical potential for scalable processes.Cobalt-Catalyzed Functionalization:

Cobalt catalysts enable picolinamide-directed C–H activation, enabling annulation reactions with alkynes to form heterocycles. While not used in picolinamide synthesis, such systems suggest opportunities for future catalytic optimization.

Industrial-Scale Production Techniques and Process Optimization

Industrial-scale synthesis prioritizes cost efficiency, scalability, and purity. Key strategies include:

Solvent Selection:

Chlorobenzene is preferred for chlorination due to its high boiling point (131°C), enabling reflux conditions without solvent loss.Byproduct Management:

Electrochemical methods minimize toxic byproducts (e.g., HCl) compared to traditional reductive dechlorination.Purification:

Crude products are purified via ethyl acetate extraction and column chromatography, though solvent-free methods are under investigation.

Challenges and Solutions

| Challenge | Solution |

|---|---|

| Low reaction rates | Use POCl₃ to accelerate chlorination |

| High energy costs | Optimize temperature to 85°C |

| Solvent waste | Explore green solvents (e.g., PEG-400) |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant